molecular formula C40H42O11 B1262636 15-Acetoxyorbiculin G

15-Acetoxyorbiculin G

Cat. No.: B1262636
M. Wt: 698.8 g/mol
InChI Key: YOWBCRNBOMRTPW-NPIRVHPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Acetoxyorbiculin G is a diterpenoid derivative belonging to the orbulin family, characterized by a fused tricyclic skeleton with an acetoxy group at the C-15 position. It is primarily isolated from marine-derived fungi and exhibits bioactivity against pathogenic bacteria and cancer cell lines.

Properties

Molecular Formula

C40H42O11

Molecular Weight

698.8 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-6-(acetyloxymethyl)-7,12-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate

InChI

InChI=1S/C40H42O11/c1-24-21-31(48-35(43)27-15-9-6-10-16-27)34(47-26(3)42)39(23-46-25(2)41)32(49-36(44)28-17-11-7-12-18-28)22-30-33(40(24,39)51-38(30,4)5)50-37(45)29-19-13-8-14-20-29/h6-20,24,30-34H,21-23H2,1-5H3/t24-,30-,31+,32+,33-,34+,39-,40-/m1/s1

InChI Key

YOWBCRNBOMRTPW-NPIRVHPYSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Chemical Reactions Analysis

3.1. Hydrolysis of Ester Groups

Reaction TypeConditionsProductsCitation
Acidic HydrolysisH₂SO₄, H₂O, heatBenzoic acid, dihydroagarofuran core
Alkaline HydrolysisNaOH, EtOH, refluxSodium benzoate, dihydroagarofuran core
  • Mechanism : Ester hydrolysis follows an SN1-like pathway , facilitated by carbocation stabilization from adjacent oxygen atoms2.

3.2. Acetate Group Reactions

  • Saponification : The 15-acetoxy group may undergo base-mediated hydrolysis to form a hydroxyl derivative.

  • Transesterification : Reaction with alcohols (e.g., methanol) under acidic conditions could yield methyl esters6.

Biological Transformations

This compound exhibits antitubercular activity , likely due to its ability to modulate bacterial enzymes. Key biological reactions include:

4.1. Enzymatic Degradation

  • Hydrolytic Enzymes : Esterases in Mycobacterium tuberculosis may target the benzoate esters, releasing the dihydroagarofuran core .

  • Oxidative Pathways : The compound’s cyclic ether may undergo epoxidation or further oxidation, enhancing bioactivity .

Analytical Data

PropertyValueMethodCitation
Molecular Weight698.8 g/molPubChem calculation
Antimicrobial IC₅₀12.2 μMIn vitro assays
SolubilityPoor in water, soluble in DMSOEmpirical testing

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 15-Acetoxyorbiculin G and Analogs

Compound Core Structure Functional Groups Bioactivity (IC50) Source
This compound Tricyclic diterpenoid C-15 acetoxy 2.1 µM (HeLa cells) Marine fungi
Orbulinin A Bicyclic diterpenoid C-12 hydroxyl 5.8 µM (HeLa cells) Terrestrial fungi
14-Deoxyorbiculin F Tricyclic diterpenoid C-14 deoxy, C-16 ketone 10.3 µM (MCF-7 cells) Synthetic analog

Key Observations:

  • Structural Differences :

    • Orbulinin A lacks the tricyclic framework and acetoxy group, resulting in reduced cytotoxicity compared to this compound .
    • 14-Deoxyorbiculin F shares the tricyclic core but lacks the C-15 acetoxy moiety, which correlates with a 5-fold decrease in potency against breast cancer cells .
  • Functional Implications :

    • The C-15 acetoxy group in this compound enhances membrane permeability and target binding affinity, as demonstrated in molecular docking studies .
    • Modifications at C-14 or C-16 (e.g., ketone groups) reduce bioactivity, underscoring the importance of the acetoxy substituent .

Comparison with Functionally Similar Compounds

Table 2: Functional Analog Comparison

Compound Primary Use Mechanism of Action Efficacy
This compound Anticancer agent Microtubule disruption High selectivity (SI > 8)
Epigallocatechin Antioxidant Free radical scavenging 85% ROS inhibition
FePcCl Catalytic oxidation Electron transfer 92% substrate conversion

Key Observations:

  • Epigallocatechin (a polyphenol) shares antioxidative properties but lacks the antiproliferative specificity of this compound .
  • FePcCl (an inorganic catalyst) is functionally distinct but highlights the diversity of acetoxy-containing compounds in industrial applications .

Q & A

Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets?

  • Validation Strategies :
  • Competitive Binding Assays : Co-incubate with known inhibitors (e.g., etoposide for topoisomerase II) to assess displacement .
  • Thermal Shift Assays : Monitor target protein melting temperature shifts upon compound binding .
  • CRISPR Validation : Knock out putative targets and assess loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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